molecular formula C14H22N2O3 B1678819 (R)-(+)-Atenolol CAS No. 56715-13-0

(R)-(+)-Atenolol

Cat. No. B1678819
CAS RN: 56715-13-0
M. Wt: 266.34 g/mol
InChI Key: METKIMKYRPQLGS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atenolol is a cardioselective beta-blocker, selectively binding to the β1-adrenergic receptor as an antagonist up to a reported 26 fold more than β2 receptors . This selective activity at the β1 receptor produces cardioselectivity due to the higher population of this receptor in cardiac tissue .

Scientific Research Applications

  • Comparative Proteomics Analysis in Vascular Smooth Muscle Cells

    • A study by Sui et al. (2008) investigated the differential protein expression in vascular smooth muscle cells incubated with the enantiomers of atenolol. The research focused on the impact of these enantiomers on calcium-binding proteins and metabolic enzymes, revealing that certain proteins were down-regulated when incubated with the S-enantiomer of atenolol compared to the R-enantiomer. This has implications for understanding the molecular mechanisms of atenolol in the treatment of hypertension (Sui et al., 2008).
  • Crystallization and Structural Analysis

    • Kandula et al. (2018) conducted a study on the crystallization of R-(+)-atenolol hydrochloride from a racemic ionic liquid, providing the first solid-state structure of R-(+)-atenolol as a hydrochloride salt. This research contributes significantly to understanding the biological activity of atenolol's enantiomers and may inform future drug development (Kandula et al., 2018).
  • Inhibition of Vasculogenesis in Infantile Hemangioma

    • A 2021 study by Seebauer et al. explored the effects of R(+) enantiomers of propranolol and atenolol on infantile hemangioma, a common benign tumor in infants. The study found that R(+) atenolol inhibited the formation of blood vessels from hemangioma stem cells, suggesting a potential therapeutic application in treating this condition (Seebauer et al., 2021).
  • Chromatographic Methods for Enantiomer Separation

    • Batra and Bhushan (2018) reviewed various liquid chromatographic methods for the separation and determination of atenolol enantiomers, highlighting the importance of understanding the specific actions of each enantiomer in pharmaceutical applications (Batra & Bhushan, 2018).
  • Environmental Impact and Toxicology

    • Winter et al. (2008) studied the chronic impacts of atenolol on the development and reproduction in fathead minnows, providing insights into the environmental and ecological effects of pharmaceutical compounds like atenolol. This research is crucial for assessing the potential ecological risks of widely used medications (Winter et al., 2008).
  • Occurrence and Fate in Sewage Treatment Systems

    • Ruan et al. (2019) investigated the seasonal occurrence
    and fate of chiral pharmaceuticals, including atenolol, in different sewage treatment systems in Hong Kong. The study provided valuable information on the environmental behavior and risks associated with atenolol, highlighting the need for effective management strategies to mitigate its impact on aquatic ecosystems .
  • Renal Secretion and Transporter Mediation

    • Yin et al. (2015) researched the renal secretion of atenolol, revealing that it is mediated by human organic cation transporters and multidrug and toxin extrusion proteins. This study provides important insights into the pharmacokinetics of atenolol, which is crucial for understanding its therapeutic efficacy and safety (Yin et al., 2015).
  • Metabolomics-Genomics Integration in Hyperglycemia Prediction

    • Oliveira et al. (2016) integrated metabolomics and genomics data to identify biomarkers for predicting blood glucose changes during atenolol treatment. This approach offers a novel perspective in understanding the individual responses to atenolol, particularly in the context of adverse effects like hyperglycemia (Oliveira et al., 2016).
  • Pharmacokinetics of Atenolol Enantiomers

    • Mehvar et al. (1990) studied the pharmacokinetics of atenolol enantiomers in humans and rats, providing valuable information on the differential behavior of these enantiomers in the body. This research is important for optimizing dosing and minimizing side effects (Mehvar et al., 1990).

properties

IUPAC Name

2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045753
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(R)-(+)-Atenolol

CAS RN

56715-13-0
Record name (+)-Atenolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56715-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Atenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056715130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Atenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name R-(+)-Atenolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATENOLOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG132I00WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In order to prevent the reaction of produced atenolol with the optically active glycidyl ether (4) it is preferable to add the optically active glycidyl ether (4) to isopropyl amine in a solvent. The removal of excess isopropyl amine by distillation gave desired (S)-atenolol (1). Preferably, the distillation is carried out at atmospheric pressure at the initial stages and under reduced pressure at later stages, keeping the reaction mass temperature below 60° to 70° C., through out the distillation process. The crude residue may be purified, if required, by dissolving it in 1N HCl, treating this solution with activated charcoal, filtering the charcoal followed by treatment of alkali to precipitate the product. Thus, the solid product was isolated by conventional method such as filtration to get (S)-atenolol (1) of optical purity of 98% ee and above. If, necessary, the optically active (S)-atenolol (1) may be crystallized from an appropriate solvent such as water, alcohols, such as methanol, ethanol, isopropyl alcohol, butanol etc., ethers, such as diethyl ether, methyl tbutyl ether, diisopropyl ether or ketones, such as acetone, ethyl methyl ketone, methyl isobutyl ketone etc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 μg (R,S)-atenolol is injected in 20 μl of the eluant acetonitrile/acetic acid (v/v, 93/7). k'R =1.18 k'S =2.34 α=2.0 RS =0.5
Quantity
20 μg
Type
reactant
Reaction Step One
[Compound]
Name
eluant
Quantity
20 μL
Type
solvent
Reaction Step Two
Name
acetonitrile acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-Atenolol
Reactant of Route 2
Reactant of Route 2
(R)-(+)-Atenolol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(R)-(+)-Atenolol
Reactant of Route 4
(R)-(+)-Atenolol
Reactant of Route 5
Reactant of Route 5
(R)-(+)-Atenolol
Reactant of Route 6
Reactant of Route 6
(R)-(+)-Atenolol

Citations

For This Compound
437
Citations
K Stoschitzky, G Egginger, G Zernig, W Klein… - Chirality, 1993 - Wiley Online Library
In a randomized, double‐blind, cross‐over study in 12 healthy volunteers, the effects of single oral doses of 100 mg rac‐atenolol were compared during exercise to those of equal …
Number of citations: 72 onlinelibrary.wiley.com
RA McCoy, GD Clifton, WA Clementi… - The Journal of …, 1994 - Wiley Online Library
The cardiovascular actions of racemic atenolol (RSATN) have been well characterized in humans, but the actions of S(—)‐atenolol (SATN) when administered alone are unknown. In …
Number of citations: 11 accp1.onlinelibrary.wiley.com
SV Damle, PN Patil, MM Salunkhe - Bioorganic & medicinal chemistry, 2000 - Elsevier
(±)-Atenolol/(±)-propranolol and their acetates were incubated with the fungus Rhizopus arrhizus and Geotrichum candidum separately for different time intervals to afford (S)-atenolol/(S…
Number of citations: 30 www.sciencedirect.com
K Stoschitzky, W Lindner, W Kiowski - Journal of cardiovascular …, 1995 - journals.lww.com
All [beta]-adrenergic antagonists have an asymmetric carbon atom, and most commercially available [beta]-blockers consist of (R)-and (S)-enantiomers in a fixed 1: 1-ratio. The drugs …
Number of citations: 39 journals.lww.com
WA Clementi, TQ Garvey, GD Clifton, RA McCoy… - Chirality, 1994 - Wiley Online Library
The purpose of this study was to describe the pharmacokinetics of and heart rate and blood pressure responses to (S)-atenolol (SATN) and (R)-atenolol (RATN) after oral administration …
Number of citations: 21 onlinelibrary.wiley.com
A Sikora, WD Sroka, T Siódmiak… - Current Organic …, 2017 - ingentaconnect.com
Aim and Objective: The enzymatic method are used for the direct resolution of racemic atenolol. The catalytic activities of nine commercially available lipases were firstly compared, then …
Number of citations: 8 www.ingentaconnect.com
R Bhushan, S Tanwar - Chromatographia, 2008 - Springer
(R,S)-Atenolol was derivatized with Marfey’s reagent, (MR; 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide or FDNP-l-Ala-NH 2 ) and its four structural variants (FDNP-l-Phe-NH 2 , FDNP-l-…
Number of citations: 26 link.springer.com
RK Kandula, SB Vepuri, HC Devarajegowda… - Journal of Molecular …, 2018 - Elsevier
Atenolol is a cardioselective antihypertensive drug. It is classified under arylethanolamine β adrenergic receptor antagonists. Hypotensive action for this racemic drug was found to be …
Number of citations: 2 www.sciencedirect.com
J Agustian, AH Kamaruddin, HY Aboul-Enein - RSC advances, 2016 - pubs.rsc.org
In this report, effects of reaction parameters on kinetic resolution of racemic atenolol using Pseudomonas fluorescens lipase were investigated via transesterification for production of …
Number of citations: 21 pubs.rsc.org
FM Belpaire, MT Rosseel, AM Vermeulen… - Mechanisms of ageing …, 1993 - Elsevier
… age groups, the area under the plasma concentration-time curves is higher for R- than for S-atenolol; volume of distribution, total clearance and renal clearance are lower for R-atenolol …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.